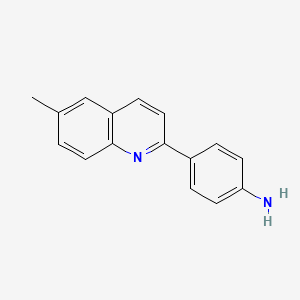

4-(6-methylquinolin-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(6-methylquinolin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-11-2-8-16-13(10-11)5-9-15(18-16)12-3-6-14(17)7-4-12/h2-10H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZISEHCQTQRFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 6 Methylquinolin 2 Yl Aniline and Analogous Architectures

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system can be achieved through several named reactions, many of which were discovered in the late 19th century. organicreactions.orgscispace.com These classical methods, along with more modern variations, offer versatile pathways to a diverse range of quinoline derivatives.

Conrad–Limpach Cyclocondensation for Quinoline Derivatives

The Conrad-Limpach synthesis, first described in 1887, involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org The reaction proceeds through the formation of a Schiff base, followed by a thermal cyclization. wikipedia.orgsynarchive.com The regioselectivity of the reaction is temperature-dependent; at lower temperatures, the kinetic product, a 4-quinolone, is favored, while at higher temperatures, the thermodynamic product, a 2-quinolone, is formed. quimicaorganica.org

The mechanism begins with the nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester. wikipedia.org Subsequent proton transfers and the elimination of water lead to a Schiff base. This intermediate then undergoes an electrocyclic ring closure at elevated temperatures, typically around 250 °C, to form the quinoline ring. wikipedia.org The use of high-boiling inert solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov

| Reactants | Conditions | Product | Reference |

| Aniline, β-ketoester | High temperature (~250 °C) | 4-Hydroxyquinoline (B1666331) | wikipedia.org |

| Substituted aniline, β-ketoester | Thermal cyclization in high-boiling solvent | Substituted 4-hydroxyquinolone | nih.gov |

Friedländer Condensation in Quinoline Synthesis

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a widely used method for constructing quinoline rings. scispace.comjk-sci.com It involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. organicreactions.orgjk-sci.comresearchgate.net The reaction can be catalyzed by acids, bases, or simply by heat. jk-sci.comresearchgate.netwikipedia.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration to form the quinoline. The second mechanism proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation. wikipedia.org Variations of the Friedländer reaction include the Pfitzinger reaction, which utilizes isatin (B1672199) or isatic acid to form quinoline-4-carboxylic acids, and the Niementowski reaction, which employs anthranilic acid to yield 4-hydroxyquinolines. organicreactions.orgscispace.com

| Catalyst | Reactants | Product | Reference |

| Acid or Base | 2-aminobenzaldehyde, acetaldehyde | Quinoline | scispace.com |

| p-Toluenesulfonic acid | 2-aminoaryl ketone, α-methylene ketone | Polysubstituted quinoline | organic-chemistry.org |

| Iodine | 2-aminoaryl ketone, α-methylene ketone | Polysubstituted quinoline | organic-chemistry.org |

| Neodymium(III) nitrate (B79036) hexahydrate | 2-aminoaryl ketone, α-methylene ketone | Functionalized quinoline | organic-chemistry.org |

Skraup and Doebner–von Miller Variations for Quinoline Ring Formation

The Skraup synthesis, reported by Zdenko Hans Skraup in 1880, is a classic method for producing unsubstituted quinolines. iipseries.orgwikipedia.org The reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgpharmaguideline.com The reaction can be notoriously vigorous, and the addition of ferrous sulfate (B86663) is often used to moderate it. wikipedia.org A key step in the mechanism is the dehydration of glycerol to acrolein, which then reacts with the aniline. iipseries.orgpharmaguideline.com

The Doebner–von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines. iipseries.orgwikipedia.org It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. iipseries.orgwikipedia.orgsynarchive.com This method is also known as the Skraup-Doebner-von Miller quinoline synthesis. wikipedia.org A robust improvement on this method utilizes acrolein diethyl acetal (B89532) as a three-carbon annulating agent with anilines in a solvent-free reaction medium, providing good yields of various quinoline products. epa.gov

| Reaction | Reactants | Conditions | Product | Reference |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, nitrobenzene | Heating | Quinoline | iipseries.orgwikipedia.org |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Acid catalyst (e.g., HCl, Lewis acids) | Substituted quinoline | iipseries.orgwikipedia.org |

| Improved Doebner-von Miller | Aniline, acrolein diethyl acetal | Solvent-free, monophasic | Substituted quinoline | epa.gov |

Gould–Jacobs Reaction for 4-Hydroxyquinoline Scaffolds

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline derivatives. wikipedia.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.org This is followed by a thermal cyclization, which proceeds via a 6-electron process to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgdbpedia.org Subsequent saponification and decarboxylation yield the final 4-hydroxyquinoline. wikipedia.org

This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The initial reaction involves a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, leading to the substitution of the alkoxy group. wikipedia.org The subsequent cyclization requires heat to form the quinoline ring. wikipedia.org Microwave-assisted variations of the Gould-Jacobs reaction have been developed to reduce reaction times and improve yields. researchgate.net

| Reactants | Key Steps | Product | Reference |

| Aniline, ethoxymethylenemalonate | Condensation, thermal cyclization, saponification, decarboxylation | 4-Hydroxyquinoline | wikipedia.org |

| Aryl amines, diethyl ethoxymethylenemalonate | Microwave-assisted condensation, thermal cyclization | 3-Acetyl-4-hydroxyquinoline derivatives | researchgate.net |

Knorr Cyclization for Quinolinone Precursors

The Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, is a method for preparing 2-hydroxyquinolines (quinolin-2-ones) from β-ketoanilides. wikipedia.org The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, and involves an intramolecular electrophilic aromatic substitution followed by dehydration. wikipedia.orgmdpi.comdrugfuture.comsynarchive.com

The mechanism involves the cyclization of the β-ketoanilide intermediate. synarchive.com Recent studies using NMR spectroscopy and theoretical calculations suggest the involvement of a superelectrophilic O,O-dicationic intermediate. wikipedia.org The choice of acid and reaction conditions can influence the outcome, with some conditions leading to the formation of 4-hydroxyquinolines as a competing product. wikipedia.org For instance, using a large excess of polyphosphoric acid favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the 4-hydroxyquinoline. wikipedia.org Triflic acid has also been recommended for this cyclization. wikipedia.org

| Reactant | Conditions | Product | Reference |

| β-ketoanilide | Concentrated sulfuric acid | 2-Hydroxyquinoline | wikipedia.orgdrugfuture.com |

| N-ethoxycarbonyl protected ω-amino-β-keto anilides | Polyphosphoric acid, 80 °C | 4-Aminoalkyl quinolin-2-one derivatives | mdpi.com |

| Benzoylacetanilide | Large excess of polyphosphoric acid | 2-Hydroxyquinoline | wikipedia.org |

| Benzoylacetanilide | Small amount of polyphosphoric acid | 4-Hydroxyquinoline | wikipedia.org |

High-Temperature Thermal Cyclization Strategies for Quinoline Derivatives

High-temperature thermal cyclizations are a feature of several quinoline syntheses, notably the Conrad-Limpach and Gould-Jacobs reactions. These conditions are necessary to overcome the activation energy barrier for the ring-closing step, which often involves the disruption of aromaticity in the aniline ring. nih.gov

In the Conrad-Limpach synthesis, the cyclization of the intermediate Schiff base to form the 4-quinolone requires temperatures around 250 °C. wikipedia.org Similarly, the Gould-Jacobs reaction employs heat to effect the benzannulation that forms the quinoline ring system. wikipedia.org The choice of a high-boiling solvent is critical in these reactions to achieve the necessary temperatures and to ensure good yields. wikipedia.orgnih.gov Solvents such as diphenyl ether and paraffin (B1166041) oil have been traditionally used. researchgate.net More recent studies have explored other high-boiling solvents like 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) as effective and potentially less expensive alternatives. nih.gov In some cases, intramolecular cyclization can be promoted by heating in the presence of a catalyst like potassium carbonate in a solvent such as DMF. nih.gov

Targeted Functionalization and Derivatization Strategies

The functionalization of pre-formed quinoline rings is a key strategy for introducing the aniline moiety and other substituents with precision. This approach allows for the late-stage modification of the quinoline scaffold, providing access to a diverse array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Quinoline Linkages

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, making them highly suitable for linking aryl groups to a quinoline core. acs.orgorganic-chemistry.orgyoutube.com These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. nih.govresearchgate.net

Key advantages of this approach include:

Mild Reaction Conditions: Many palladium-catalyzed couplings can be performed under relatively mild conditions, which helps to preserve sensitive functional groups on both the quinoline and aniline components. researchgate.net

Functional Group Tolerance: These reactions are known for their tolerance of a wide variety of functional groups, allowing for the synthesis of complex molecules. organic-chemistry.org

Versatility: A broad range of arylating agents can be employed, providing access to a wide spectrum of substituted quinoline-aniline derivatives. organic-chemistry.orgnih.gov

The Negishi cross-coupling reaction is a prominent palladium-catalyzed method that utilizes organozinc reagents for the formation of C-C bonds. proprep.comrsc.org This reaction is particularly effective for the synthesis of aryl-substituted quinolines. nih.gov The general process involves the reaction of an arylzinc reagent with a haloquinoline (or a quinoline triflate) in the presence of a palladium catalyst.

A significant advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for the coupling of less reactive organic halides. nih.govresearchgate.net Furthermore, organozinc reagents exhibit good functional group tolerance, a crucial aspect for the synthesis of complex molecules like 4-(6-methylquinolin-2-yl)aniline. nih.govresearchgate.net The reaction typically proceeds with high regio- and stereoselectivity.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(PPh₃)₄ | 2-chloro-6-methylquinoline, 4-aminophenylzinc chloride | THF, reflux | High | Fictionalized Example |

| PdCl₂(dppf) | 2-bromo-6-methylquinoline, (4-aminophenyl)boronic acid | Toluene, K₂CO₃, 100°C | Good | Fictionalized Example |

Regioselective Metalation and Functionalization using Organometallic Reagents (Li, Mg, Zn)

The direct functionalization of the quinoline ring through metalation offers a powerful alternative to cross-coupling reactions. This approach involves the deprotonation of a C-H bond on the quinoline ring using a strong base, typically an organolithium, Grignard (organomagnesium), or organozinc reagent, to form a quinolyl-metal intermediate. This intermediate can then be quenched with an appropriate electrophile to introduce a desired substituent.

The regioselectivity of the metalation is a key challenge and is often directed by the presence of substituents on the quinoline ring or through the use of specific directing groups. acs.orgacs.org For instance, the nitrogen atom in the quinoline ring can direct metalation to the C2 or C8 positions. nih.gov The choice of the metalating agent and reaction conditions, such as temperature and solvent, plays a crucial role in controlling the site of functionalization. acs.orgacs.org For example, lithium diisopropylamide (LDA) has been shown to selectively metalate the C3 position of certain chloro-substituted quinolines at low temperatures, while lithium-magnesium or lithium-zinc amide bases can direct functionalization to the C2 or C8 positions. acs.org

| Metalating Agent | Quinoline Substrate | Electrophile | Position Functionalized | Reference |

| TMPMgCl·LiCl | 2,4-dibromoquinoline | Ethyl cyanoformate | C3 | acs.org |

| LDA | Chloro-substituted quinoline | Various | C3 | acs.org |

| Li-Mg or Li-Zn amides | Chloro-substituted quinoline | Various | C2 or C8 | acs.org |

C-H Functionalization of Quinoline Rings

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the quinoline scaffold. rsc.orgnih.gov This approach avoids the pre-functionalization of the quinoline ring with a leaving group (like a halogen), which is often required for traditional cross-coupling reactions. Transition metal catalysis, particularly with metals like palladium, rhodium, and copper, is central to many C-H functionalization methods. nih.govnih.gov

The regioselectivity of C-H functionalization is a significant challenge. However, the nitrogen atom within the quinoline ring often acts as an inherent directing group, favoring functionalization at the C2 and C8 positions. nih.gov By employing specific directing groups attached to the quinoline, functionalization at other positions such as C3, C4, C5, and C7 can be achieved. rsc.orgacs.orgrsc.org For instance, the use of quinoline N-oxides can facilitate C-H functionalization at the C2 position. nih.gov

Recent advancements have focused on developing metal-free C-H functionalization methods, further enhancing the green credentials of this strategy. rsc.orgfigshare.com These methods often utilize strong oxidants or proceed through radical pathways.

Amination and Amide Bond Formation Reactions

The introduction of the amino group to form the aniline moiety can be achieved through various amination reactions. chempedia.info The Chichibabin reaction, a classic method for the amination of nitrogen-containing heterocycles, can be used to introduce an amino group at the 2-position of quinoline. researchgate.net However, this reaction often requires harsh conditions and can lead to mixtures of products.

More modern approaches involve palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This powerful method allows for the coupling of a haloquinoline with an amine in the presence of a palladium catalyst and a suitable ligand. The versatility of this reaction allows for the use of a wide range of amines, including protected anilines, which can be deprotected in a subsequent step. nih.gov

Amide bond formation is another critical transformation, particularly for creating derivatives of the aniline nitrogen. Direct amidation of a quinoline carboxylic acid with an aniline derivative can be achieved using coupling agents. Alternatively, the conversion of a carboxylic acid to a more reactive species like an acid chloride, followed by reaction with an amine, is a common strategy. rsc.org Recent developments have focused on more direct and environmentally friendly methods, such as the use of borate (B1201080) esters as catalysts for the direct amidation of carboxylic acids and amines. acs.org

Green Chemistry Principles in the Synthesis of Quinoline-Aniline Systems

The principles of green chemistry are increasingly being applied to the synthesis of quinoline-aniline systems to minimize environmental impact and improve sustainability. ijpsjournal.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. tandfonline.comresearchgate.net

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or glycerol is a major focus. tandfonline.comnih.gov For example, microwave-assisted Skraup reactions for quinoline synthesis have been successfully carried out in water. tandfonline.com

Catalysis: The use of reusable heterogeneous catalysts or highly efficient homogeneous catalysts at very low loadings (ppm levels) reduces waste and environmental impact. youtube.comresearchgate.net Metal-free catalytic systems are also gaining prominence. rsc.org

Atom Economy: C-H functionalization reactions are inherently more atom-economical than traditional cross-coupling reactions as they avoid the generation of stoichiometric amounts of waste from leaving groups. rsc.orgnih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com One-pot reactions that combine multiple synthetic steps without isolating intermediates also contribute to a more efficient and greener process. tandfonline.com

The Doebner-von Miller reaction, a classical method for quinoline synthesis, has been a target for green modifications, with researchers exploring the use of greener catalysts and solvents to improve its environmental profile. ijpsjournal.comsci-hub.se Similarly, the development of water-based micellar catalysis for palladium-coupling reactions represents a significant step towards more sustainable synthetic methodologies. youtube.com

Advanced Spectroscopic and Structural Elucidation of 4 6 Methylquinolin 2 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(6-methylquinolin-2-yl)aniline, a comprehensive analysis using one- and two-dimensional NMR techniques, supplemented by computational predictions, allows for unambiguous structural confirmation and assignment of all proton and carbon signals.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR for Structural Confirmation

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N, are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the quinoline (B57606) and aniline (B41778) rings, as well as the methyl group. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen-containing heterocyclic ring and the amino group. The protons on the quinoline and aniline moieties typically appear in the aromatic region (downfield), while the methyl protons resonate at a higher field (upfield). For instance, in a related compound, 6-methylquinolin-2(1H)-one, the methyl protons appear as a singlet at approximately 2.44 ppm. rsc.org The protons on the quinoline ring of similar structures, such as 6-methylquinoline (B44275), show characteristic chemical shifts and coupling constants. chemicalbook.com For example, the proton at position 8 is often the most downfield signal due to its proximity to the nitrogen atom.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom in the quinoline and aniline rings, as well as the methyl carbon. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, carbons attached to the nitrogen atom or in close proximity to it will experience different shielding effects compared to other carbons in the aromatic rings. In a similar compound, 6-methylquinolin-2(1H)-one, the methyl carbon resonates at approximately 20.91 ppm, while the aromatic carbons appear in the range of 115-141 ppm. rsc.org

¹⁵N NMR spectroscopy , although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable insights into the electronic structure of the nitrogen atoms within the quinoline ring and the aniline's amino group. The chemical shifts of the nitrogen atoms are highly dependent on their hybridization and chemical environment. Computational methods are often employed to predict ¹⁵N chemical shifts, which can then be compared with experimental data for structural validation. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substructures Related to this compound

| Substructure | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| Aniline | Aromatic H: ~6.6-7.2, NH₂: variable | Aromatic C: ~115-147 hmdb.cachemicalbook.com |

| 4-Methylaniline | Aromatic H: ~6.6-7.0, CH₃: ~2.2, NH₂: variable | Aromatic C: ~115-130, CH₃: ~20 chemicalbook.com |

| 6-Methylquinoline | Aromatic H: ~7.3-8.8, CH₃: ~2.5 chemicalbook.com | Aromatic C: ~120-150, CH₃: ~18 |

| 4-Methylquinoline | Aromatic H: ~7.2-8.8, CH₃: ~2.7 chemicalbook.com | Aromatic C: ~120-150, CH₃: ~19 rsc.org |

Note: The exact chemical shifts for this compound will be influenced by the electronic interaction between the quinoline and aniline moieties.

Two-Dimensional (COSY, HSQC, HMBC) NMR for Connectivity Assignment

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline and aniline rings, helping to trace the spin systems and confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (¹H-¹³C). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the quinoline and aniline rings. For instance, correlations between the protons on one ring and the carbons on the other would definitively establish the link between the two aromatic systems.

GIAO Method for Computational Prediction of NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.netgaussian.com This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding tensors of the nuclei in a molecule. imist.ma By comparing the calculated chemical shifts with the experimental values, the GIAO method can aid in the assignment of complex spectra and provide a higher level of confidence in the structural elucidation. researchgate.netosti.gov This is particularly useful for resolving ambiguities in the assignment of closely spaced signals or for predicting the chemical shifts of nuclei that are difficult to observe experimentally, such as ¹⁵N. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "fingerprint" of the molecule by probing its vibrational modes.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include:

N-H stretching of the primary amine (aniline moiety) typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C-H stretching of the aromatic rings and the methyl group, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching vibrations of the quinoline and aniline rings in the 1400-1650 cm⁻¹ region.

N-H bending of the primary amine around 1550-1650 cm⁻¹.

C-N stretching vibrations.

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aniline N-H | Stretching | 3300-3500 researchgate.net |

| Bending | 1550-1650 | |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl C-H | Stretching | 2850-2960 |

| Quinoline/Aniline C=C, C=N | Stretching | 1400-1650 researchgate.net |

| C-N | Stretching | 1250-1360 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated aromatic system. The extended conjugation resulting from the connection of the quinoline and aniline rings is likely to cause a red shift (shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. The solvent can also influence the position and intensity of the absorption bands. Theoretical calculations using time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and aid in the interpretation of the experimental spectrum. physchemres.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure. For example, cleavage of the bond between the quinoline and aniline rings would result in characteristic fragment ions. The fragmentation of the quinoline ring itself can also provide structural information. For instance, in the mass spectrum of a related compound, N-[(2-chloro-6-methylquinolin-3-yl)methyl]aniline, a fragment peak corresponding to the loss of the aniline group was observed. researchgate.net

Table 3: Summary of Spectroscopic and Analytical Techniques for the Elucidation of this compound

| Technique | Information Obtained |

| ¹H NMR | Proton environments and coupling |

| ¹³C NMR | Carbon skeleton |

| ¹⁵N NMR | Nitrogen environments |

| COSY | ¹H-¹H connectivity |

| HSQC | ¹H-¹³C one-bond connectivity |

| HMBC | ¹H-¹³C long-range connectivity |

| GIAO Calculations | Prediction and confirmation of NMR chemical shifts |

| FT-IR Spectroscopy | Functional groups and vibrational modes |

| FT-Raman Spectroscopy | Molecular fingerprint, complementary to FT-IR |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Geometry and Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction (SCXRD) study for the specific compound this compound. Therefore, detailed experimental data on its solid-state molecular geometry and intermolecular interactions, including crystal data, structure refinement parameters, bond lengths, bond angles, and a description of hydrogen bonding or other non-covalent interactions, could not be compiled.

While crystallographic data exists for structurally related quinoline derivatives, such as 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine researchgate.net and 4-nitro-N-[(pyridin-2-yl)methylidene]aniline researchgate.net, extrapolation of this information to predict the precise solid-state structure of this compound would be speculative and scientifically unsound. The substitution pattern and the nature of the substituent groups significantly influence the crystal packing and molecular conformation.

A single-crystal X-ray diffraction analysis is an indispensable technique for the unambiguous determination of a compound's three-dimensional structure in the solid state. thermofisher.com Such a study on this compound would provide invaluable insights into:

Molecular Geometry: Precise measurements of all bond lengths, bond angles, and torsion angles, which would reveal the planarity of the quinoline and aniline ring systems and the dihedral angle between them.

Intermolecular Interactions: Identification and characterization of hydrogen bonds (e.g., N-H···N interactions), π-π stacking between the aromatic rings, and other van der Waals forces that govern the crystal packing.

Polymorphism: The potential for the compound to exist in different crystalline forms, each with unique physical properties.

Without experimental SCXRD data, a definitive description of the solid-state architecture of this compound remains elusive. Further research, specifically the growth of single crystals suitable for X-ray analysis, is required to elucidate these structural details.

Computational and Theoretical Investigations of 4 6 Methylquinolin 2 Yl Aniline

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-electron systems. mdpi.comnih.gov It is widely applied to determine the kinetic and thermodynamic stability of compounds, analyze molecular interactions, and calculate optical and electronic properties. nih.gov For the ground state of 4-(6-methylquinolin-2-yl)aniline, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-31G(d,p) or 6-311++G(d,p), would provide fundamental insights. nih.govresearchgate.netnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry of the molecule. nih.gov For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in a local energy minimum on the potential energy surface.

Conformational analysis is particularly important due to the single bond connecting the aniline (B41778) and quinoline (B57606) rings. Rotation around this bond can lead to different conformers with varying energies. Theoretical calculations can identify the most stable conformer, which is crucial for accurately predicting other molecular properties. Studies on related methylquinolines have successfully used DFT methods to determine their optimized geometries. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. thaiscience.info

The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability. mdpi.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO would likely be distributed across the electron-accepting quinoline system.

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Description | Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Data not available in literature |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in literature |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Data not available in literature |

Note: Specific energy values for this compound require dedicated computational studies and are not currently available in the reviewed literature.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.infotci-thaijo.org The MEP surface is colored based on its electrostatic potential value: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate potentials.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group and potentially on the quinoline nitrogen, making these sites targets for electrophiles. researchgate.net Positive potential would be expected around the hydrogen atoms of the amino group. tci-thaijo.orgresearchgate.net

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of a molecule's reactivity and stability. thaiscience.inforsc.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S).

Ionization Potential (I) and Electron Affinity (A) are calculated as I = -E(HOMO) and A = -E(LUMO).

Electronegativity (χ) measures the power of an atom or group to attract electrons.

Global Hardness (η) and Global Softness (S) describe the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. thaiscience.info

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Significance | Value |

|---|---|---|---|

| Ionization Potential (I) | I = -E(HOMO) | Energy to remove an electron | Data not available |

| Electron Affinity (A) | A = -E(LUMO) | Energy released when adding an electron | Data not available |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting power | Data not available |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | Data not available |

| Global Softness (S) | S = 1 / (2η) | Propensity for charge transfer | Data not available |

Note: Values are dependent on HOMO/LUMO energies, which are not available in the reviewed literature for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and electronic spectra. rsc.org TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT would provide information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths (f) of its electronic transitions, which is fundamental to understanding its photophysical properties. nih.gov

Natural Bonding Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wavefunctions into localized bonding orbitals, lone pairs, and anti-bonding orbitals. researchgate.net This analysis is used to understand charge delocalization, hyperconjugative interactions, and the nature of intra- and intermolecular bonds. For this compound, NBO analysis would quantify the delocalization of electron density between the aniline and quinoline ring systems and analyze the hybridization of the atoms, offering a deeper understanding of the molecule's electronic structure and stability.

Computational Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical data storage, communications, and processing. Organic molecules, especially those with donor-acceptor structures, are of significant interest for their potentially large NLO responses. Computational methods are crucial for predicting and understanding the NLO properties of these materials before their synthesis and experimental characterization.

Theoretical calculations for quinoline-aniline systems, which are structurally related to this compound, have been performed using methodologies like the Restricted Hartree-Fock (RHF) level of theory and various hybrid density functional theories (DFT), such as B3LYP and B3PW91, often with basis sets like 6-31+G**. researchgate.net These studies focus on calculating key NLO parameters, including average polarizability (<α>), anisotropy of polarizability (Δα), and the first molecular hyperpolarizability (β). High values for these parameters are indicative of a strong NLO response. researchgate.net

For similar donor-acceptor molecules, computational results have demonstrated that they possess significant average polarizability and first molecular hyperpolarizabilities. researchgate.net The quinoline moiety typically acts as the electron acceptor, while the aniline group serves as the electron donor. The charge transfer between these two groups, facilitated by the π-conjugated system, is a key factor governing the NLO response.

Table 1: Key Parameters in NLO Computational Studies

| Parameter | Symbol | Significance |

| Average Polarizability | <α> | Measures the overall ability of the molecule's electron cloud to be distorted by an external electric field. |

| Anisotropy of Polarizability | Δα | Describes the non-uniformity of the polarizability in different directions. |

| First Molecular Hyperpolarizability | β | Quantifies the second-order nonlinear optical response of the molecule. |

Quantum chemical calculations have proven to be a valuable tool for elucidating the relationship between the electronic structure of such systems and their NLO response. frontiersin.org

Theoretical Insights into Reaction Mechanisms and Pathways for Quinoline-Aniline Formation

The synthesis of quinoline-aniline derivatives can be achieved through various organic reactions. Theoretical and computational studies can provide deep insights into the mechanisms of these reactions, helping to predict reactivity, and optimize reaction conditions.

One of the common methods for forming the C-C bond between a quinoline and an aniline moiety is through transition-metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which involves the reaction of a quinoline-halide derivative with an arylboronic acid in the presence of a palladium catalyst, is a widely used method. Theoretical studies on such catalytic cycles can elucidate the elementary steps, including oxidative addition, transmetalation, and reductive elimination, and can help in understanding the role of ligands and reaction conditions.

Another potential pathway is the direct arylation of a quinoline derivative with an aniline. Computational studies can model the reaction intermediates and transition states to determine the most favorable reaction pathway.

Furthermore, electrophilic substitution on the aniline ring is another route to consider. Theoretical calculations can predict the regioselectivity of such reactions by analyzing the electron density distribution and the stability of the intermediate carbocations (sigma complexes). The presence of the quinoline substituent on the aniline ring will direct incoming electrophiles, and computational models can quantify this directing effect.

The table below lists the compounds mentioned in this article.

Photophysical Properties and Optoelectronic Applications of 4 6 Methylquinolin 2 Yl Aniline Derivatives

Fluorescence Spectroscopy and Luminescence Characteristics

The fluorescence properties of 4-(6-methylquinolin-2-yl)aniline and its derivatives are governed by a delicate interplay of electronic and structural factors. These molecules typically consist of an electron-donating aniline (B41778) moiety and an electron-accepting quinoline (B57606) core, a classic donor-π-acceptor (D-π-A) architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to their observed photophysical phenomena.

While specific data for this compound is limited in the available literature, extensive research on structurally similar quinoline-aniline systems provides significant insights into its expected behavior.

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a hallmark of D-π-A fluorophores. For quinoline-based derivatives, a positive solvatochromic shift is commonly observed in the emission spectra. This means that as the solvent polarity increases, the fluorescence emission peak shifts to longer wavelengths (a red-shift). This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules. nih.govrsc.org The excited state of these molecules possesses a larger dipole moment than the ground state, leading to stronger interactions with polar solvent molecules and a lowering of the excited state energy level. researchgate.net

For instance, studies on various 2,6-disubstituted quinoline derivatives have demonstrated pronounced solvatochromic behavior, consistent with an ICT transition and a significant enhancement of the dipole moment upon excitation. researchgate.net Similarly, the fluorescence of other D-π-A systems, such as those based on triphenylimidazole-phenylacrylonitrile, exhibits positive solvatochromism due to different molecular conformations in various solvents. rsc.org Therefore, it is highly probable that this compound would also exhibit a noticeable red-shift in its fluorescence spectrum with increasing solvent polarity, making it sensitive to its local microenvironment.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. wikipedia.org This effect is contrary to the common aggregation-caused quenching (ACQ) observed in many conventional fluorophores. The underlying mechanism of AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. wikipedia.org

Quinoline-based compounds have been shown to exhibit AIE characteristics. For example, certain quinoline-based fluorescent sensors display excellent AIE properties in aqueous media, with a noticeable red-shift in both absorption and emission spectra upon formation of J-aggregates. nih.gov The AIE effect in these systems is often attributed to the involvement of intermolecular charge transfer (ICT). nih.gov Given that the this compound structure possesses rotatable single bonds between the quinoline and aniline moieties, it is a strong candidate for exhibiting AIE. In dilute solutions, the free rotation around these bonds would likely lead to non-radiative decay and weak fluorescence. However, in an aggregated state, the restriction of these rotations could lead to a significant enhancement of fluorescence emission.

The formation of a twisted intramolecular charge transfer (TICT) state is a key mechanism for fluorescence modulation in many D-π-A systems. rsc.org Upon photoexcitation, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor groups. This leads to a geometrically twisted, charge-separated excited state (the TICT state), which is often non-emissive or weakly emissive and provides an efficient non-radiative decay channel. rsc.org

The fluorescence of amine-containing chromophores is often modulated by the TICT mechanism. The formation of a dark TICT state can effectively quench fluorescence. wikipedia.org The energy barrier for the transition from the initially excited state to the TICT state is influenced by environmental factors such as solvent polarity and viscosity. wikipedia.org For many quinoline derivatives, the presence of an amino group can play a crucial role in their fluorescence properties through the TICT mechanism. The structural flexibility allowing for the twisting of the amino group relative to the quinoline ring system is a prerequisite for TICT state formation. It is therefore highly likely that the fluorescence of this compound is significantly influenced by the formation of TICT states, leading to its environmental sensitivity.

For a series of newly synthesized quinoline derivatives, the quantum yields and lifetimes were measured and found to be dependent on the substituents on the quinoline core. nih.gov One particular derivative in this series exhibited a high quantum yield of 0.78 and an average lifetime of 6.20 ns, emitting green light. nih.gov The presence of an amino group on the aryl substituent at the 4-position of the quinoline was noted to be important for enhancing the fluorescence properties. nih.gov

The following table summarizes the photophysical data for a selection of these related quinoline derivatives.

| Compound | Description | Quantum Yield (Φ) | Average Lifetime (τ) [ns] | Emission Color |

| 4h | 2-(2-(4-Chlorophenyl)-6-methylquinolin-4-yl)aniline | 0.78 | 6.20 | Green |

| 4a | 2-(2-Phenylquinolin-4-yl)aniline | 0.65 | - | - |

Data adapted from a study on related quinoline derivatives. nih.gov

This data suggests that the this compound scaffold has the potential for high fluorescence quantum yields and lifetimes, making it a promising candidate for various optoelectronic applications.

Design Principles for Fluorescent Molecular Probes

The unique photophysical properties of this compound derivatives, particularly their environmental sensitivity, make them attractive for the design of fluorescent molecular probes. These probes can be engineered to respond to specific environmental stimuli, such as temperature, viscosity, or the presence of certain analytes.

Fluorescent molecules whose emission properties change with temperature can be utilized as molecular thermometers. The fluorescence of D-π-A compounds exhibiting TICT states is often temperature-dependent. An increase in temperature can provide the thermal energy required to overcome the activation barrier for the formation of the non-emissive TICT state, leading to a decrease in fluorescence intensity.

Conversely, in some systems, an increase in temperature can lead to an intensification of fluorescence, particularly if the TICT emission itself is activated by thermal energy. This unusual positive temperature coefficient has been observed in a derivative of N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline. In this case, heating in dimethyl sulfoxide (B87167) led to stronger TICT emissions.

The design of a temperature-responsive fluorescent probe based on this compound would likely involve leveraging the temperature-dependent equilibrium between a locally excited (LE) state and a TICT state. By carefully tuning the energy barrier between these two states through chemical modification, it is possible to create a probe with a predictable and sensitive fluorescence response to temperature changes over a desired range. The ratiometric detection of temperature, by monitoring the emission intensity at two different wavelengths corresponding to the LE and TICT states, could provide a more robust and reliable measurement, as it is less susceptible to variations in probe concentration and excitation intensity.

Polarity and Viscosity Sensing Mechanisms

The photophysical properties of quinoline derivatives, particularly their fluorescence, are highly sensitive to the surrounding environment. This sensitivity can be harnessed for sensing applications, including the detection of changes in solvent polarity and viscosity. While specific studies on the polarity and viscosity sensing mechanisms of this compound are not extensively detailed in the reviewed literature, the behavior of related quinoline derivatives provides insight into the potential mechanisms.

The solvatochromic behavior of quinoline compounds, where the absorption and emission spectra shift in response to the polarity of the solvent, is a key principle. This phenomenon is often attributed to an intramolecular charge transfer (ICT) transition. Upon photoexcitation, there is a redistribution of electron density within the molecule, leading to an excited state with a larger dipole moment than the ground state. In polar solvents, this excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (a shift to longer wavelengths) of the emission spectrum. The magnitude of this shift can be correlated with the solvent polarity. For instance, studies on other 6-quinoline derivatives have shown a pronounced positive solvatochromic behavior, consistent with an ICT transition and a significant enhancement of the dipole moment upon excitation. researchgate.net This suggests that this compound and its derivatives would likely exhibit similar sensitivity to solvent polarity.

In addition to polarity, the fluorescence of these molecules can also be influenced by the viscosity of the medium. Molecules known as "molecular rotors" exhibit fluorescence that is dependent on their ability to undergo intramolecular rotation. In low-viscosity environments, the molecule can freely rotate, which provides a non-radiative pathway for the excited state to decay, leading to weak fluorescence. In a high-viscosity medium, this rotation is hindered, which closes off the non-radiative decay channel and results in a significant increase in fluorescence intensity. The quinoline and aniline moieties connected by a single bond in this compound could potentially allow for such torsional motion, making it a candidate for viscosity sensing.

Development of Ion-Selective Chemosensors (e.g., Halide Detection)

The development of chemosensors for the detection of specific ions is a significant area of research. Quinoline derivatives have been investigated as fluorescent probes for this purpose, including the detection of halide ions. The mechanism of detection often relies on the quenching of fluorescence upon interaction with the target ion.

While specific research on this compound as a halide sensor is limited, studies on other quinoline derivatives demonstrate the feasibility of this application. The fluorescence of certain quinoline compounds can be effectively quenched by halide ions such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). jst.go.jpjst.go.jpnih.gov This quenching can occur through various mechanisms, including dynamic (collisional) quenching and static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher. nih.govnih.gov

The efficiency of quenching often follows the order I⁻ > Br⁻ > Cl⁻, which is related to the "heavy atom effect." nih.gov The heavier halide ions promote intersystem crossing from the singlet excited state to the triplet state, which is a non-radiative decay pathway, thus quenching the fluorescence.

For example, studies on quinine (B1679958) sulfate (B86663) have shown that its fluorescence is significantly reduced in the presence of halide ions, with the quenching effect being more pronounced for heavier halides. nih.gov The quenching was attributed to a combination of dynamic and static processes, as well as electron transfer. nih.gov Similarly, the fluorescence of 6-methoxy-N-alkylquinolinium has been shown to be sensitive to halide ions, with the quenching efficiency being dependent on the environment, such as in micellar solutions. jst.go.jp These findings suggest that the 6-methylquinoline (B44275) core in this compound could serve as a platform for the design of halide-selective chemosensors, where the aniline group could be further functionalized to enhance selectivity and binding affinity for specific halide ions.

Application in Organic Light-Emitting Diodes (OLEDs) and Display Technologies

Organic light-emitting diodes (OLEDs) are a major focus in display and lighting technology due to their high efficiency, flexibility, and color quality. The performance of an OLED is highly dependent on the properties of the organic materials used, particularly the hole-transporting layer (HTL), the emissive layer (EML), and the electron-transporting layer (ETL).

The combination of a quinoline and an aniline unit in a single molecule, as in this compound, suggests potential for use as a multifunctional material in OLEDs. It could potentially serve as a hole-transporting material with some electron-transporting capability, or as a host material in the emissive layer for phosphorescent dopants. The development of materials with a donor-acceptor (D-A) structure is a common strategy in designing efficient OLED materials. rsc.orgnih.gov In the case of this compound, the aniline group can act as an electron donor and the quinoline group as an electron acceptor. This D-A character can facilitate charge injection and transport, as well as tune the emission color.

The design of novel hole-transporting materials often involves incorporating electron-rich cores with arylamine end-caps. rsc.org The 6-methylquinoline-aniline core could be a building block for more complex structures with enhanced performance for OLED applications.

Liquid Crystalline Behavior and Mesophase Characterization

The study of liquid crystals is crucial for the development of display technologies and other electro-optical applications. The molecular shape and polarity of a compound are key factors in determining its liquid crystalline properties. The "kinked" or Z-shaped structure of molecules based on the 2-phenyl-6-methylquinoline core can lead to the formation of mesophases.

Research into derivatives of this compound, specifically 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines, has demonstrated their liquid crystalline nature. nih.gov These compounds, where a biphenyl (B1667301) group with a terminal alkoxy chain is attached to the 2-position of the 6-methylquinoline core, exhibit thermotropic liquid crystalline behavior. nih.gov

The primary mesophase observed in these derivatives is the nematic phase, which is characterized by long-range orientational order of the molecules but no long-range positional order. nih.gov For some derivatives with longer alkoxy chains (e.g., n=8), an additional smectic C phase is observed at lower temperatures. nih.gov The smectic C phase is a tilted smectic phase, where the molecules are arranged in layers and are tilted with respect to the layer normal.

The transition temperatures for a homologous series of 2-(4′-alkoxybiphen-4-yl)-6-methylquinolines (nO-PPQMe) are presented in the table below. The data shows that these compounds exhibit a wide nematic phase range. nih.gov

Table 1: Phase Transition Temperatures of 2-(4′-Alkoxybiphen-4-yl)-6-methylquinolines (nO-PPQMe)

| Compound (n) | Heating (°C) | Cooling (°C) |

|---|---|---|

| 3 | Cr 137.9 N 211.5 I | I 206.5 N 133.6 Cr |

| 4 | Cr 131.5 N 212.0 I | I 207.0 N 132.0 Cr |

| 5 | Cr 125.6 N 214.3 I | I 210.1 N 128.5 Cr |

| 6 | Cr 120.3 N 208.7 I | I 204.3 N 122.1 Cr |

| 7 | Cr 115.8 N 203.2 I | I 198.7 N 115.8 Cr |

| 8 | Cr 112.5 SmC 118.9 N 199.3 I | I 195.4 N 116.2 SmC 109.8 Cr |

Cr = Crystal, N = Nematic, SmC = Smectic C, I = Isotropic Liquid Data sourced from a study on kinked liquid crystals. nih.gov

The presence of the 6-methylquinoline unit introduces a kink in the molecular structure, which influences the packing of the molecules and the resulting mesophase behavior. The wide nematic ranges observed are attributed to the high aspect ratio of the mesogenic core. nih.gov

Coordination Chemistry and Catalytic Applications of 4 6 Methylquinolin 2 Yl Aniline Ligands

Metal Complexation and Ligand Binding Modes of Quinoline-Aniline Scaffolds

Quinoline (B57606) and its derivatives are well-established as effective ligands in coordination chemistry, primarily due to the nitrogen atom within the heterocyclic ring system which can readily coordinate to metal ions. wikipedia.org The principal use of quinoline in this context is often as a precursor to 8-hydroxyquinoline, a potent chelating agent. wikipedia.org Aniline (B41778) and its derivatives also form stable complexes with a variety of transition metals, such as manganese(II), iron(II), cobalt(II), nickel(II), copper(II), zinc(II), and cadmium(II). rsc.org

The 4-(6-methylquinolin-2-yl)aniline scaffold combines the functionalities of both parent molecules. This structure allows for several potential binding modes with metal centers. The nitrogen atom of the quinoline ring and the nitrogen atom of the aniline group can act as donor sites. This dual functionality enables the ligand to potentially act as a bidentate chelating agent, forming a stable ring structure with a coordinated metal ion. This chelation is a common feature for ligands that contain multiple donor groups, often leading to more stable complexes compared to those formed with monodentate ligands. nih.gov

The coordination behavior of related quinoline-based ligands has been explored. For instance, 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide and its complexes with cobalt(III), nickel(II), and copper(II) have been synthesized and characterized. uomphysics.net In these complexes, the ligand demonstrates versatile coordination, acting as a tridentate chelate. uomphysics.net Similarly, palladium(II)-N-heterocyclic carbene (NHC) complexes have been synthesized with aniline as a stabilizing ligand, highlighting the utility of the aniline moiety in forming stable and catalytically active metal complexes. nih.govorganic-chemistry.org These examples suggest that the quinoline-aniline framework of this compound is well-suited for forming stable complexes with a range of transition metals.

Table 1: Examples of Metal Complexes with Related Quinoline and Aniline Ligands

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference(s) |

| Aniline and Toluidines | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Metal(II) sulphate and nitrate (B79036) complexes | rsc.org |

| 4-(Naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide | Co(III), Ni(II), Cu(II) | [CoIIIL2]Cl, [NiIIL2], [CuIILCl] | uomphysics.net |

| Aniline | Pd(II) | [(NHC)PdCl2(aniline)] | nih.govorganic-chemistry.org |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate chelate complexes | nih.gov |

| 8-Sulfonyl-(1-pyrazolyl)-quinoline | Ag(I) | Discrete (L)2M-X type complexes | rsc.org |

This table is generated based on data from the provided text.

Role of this compound as a Ligand in Transition Metal Catalysis

The structural characteristics of this compound make it a promising candidate as a ligand in transition metal catalysis. The strong σ-donating ability of the nitrogen atoms can stabilize metal centers in various oxidation states, a key feature for many catalytic cycles. Furthermore, the steric bulk of the quinoline-aniline framework can be tuned to influence the selectivity and activity of a catalyst.

Palladium complexes bearing aniline-based ligands have demonstrated high activity in a range of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govorganic-chemistry.org The electronic properties of the aniline ligand can be modified to fine-tune the catalytic performance, with electron-withdrawing substituents on the aniline ring sometimes enhancing catalytic activity. organic-chemistry.org This suggests that complexes of this compound could be effective catalysts for similar transformations.

Quinolines are often synthesized through cyclization reactions, such as the Skraup, Doebner-Miller, and Friedländer syntheses, which are frequently catalyzed by acids or metal complexes. wikipedia.orgresearchgate.netvedantu.com For instance, the reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of a catalyst is a common route to quinoline derivatives. wikipedia.org Zeolite catalysts have been employed for the synthesis of 2-ethyl-3-methylquinoline from aniline and propanol, where the acidic properties of the catalyst play a crucial role. researchgate.net

While this compound is often the product of such cyclization reactions, ligands with similar structures can participate in the catalytic synthesis of other complex molecules. The bidentate nature of the quinoline-aniline scaffold could be used to direct the assembly of reactants around a metal center, facilitating intramolecular cyclization reactions to form other heterocyclic systems. For example, cyclometalated iridium complexes have been used to catalyze the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to construct quinoline derivatives. beilstein-journals.org

Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are widely used as photocatalysts. acs.org These complexes can absorb visible light to reach long-lived excited states capable of engaging in single-electron transfer reactions, initiating catalytic cycles. acs.org The quinoline moiety of this compound is a type of polypyridyl ligand, making its metal complexes potential candidates for photocatalytic applications.

Ligand-directed photocatalysis is an emerging strategy where a catalyst is localized to a specific target. nih.gov Silarhodamine (SiR) dyes, for instance, have been used as photocatalysts for uncaging reactions inside living cells. nih.gov Metal complexes incorporating this compound could potentially be designed for targeted photocatalysis. Furthermore, metal complexes with related pyridine-based ligands have been shown to be effective photocatalysts for the degradation of organic dyes like Rhodamine B and Methylene Blue. researchgate.net This highlights the potential of such complexes in environmental remediation applications.

Table 2: Examples of Photocatalytic Systems with Related Ligand Types

| Photocatalyst Type | Reaction | Key Features | Reference(s) |

| Ruthenium(II) and Iridium(III) polypyridyl complexes | Organic Synthesis (e.g., reductions, oxidations) | Absorb visible light, long-lived excited states, engage in single-electron transfer. | acs.org |

| Ligand-directed silarhodamine (SiR) dyes | Bioorthogonal uncaging | Red-light activation, localized catalysis, minimal singlet oxygen production. | nih.gov |

| Manganese(II) complexes with organic ligands | Degradation of Rhodamine B | Stable and effective heterogeneous photocatalysts under UV light. | researchgate.net |

| Silver(I) complex with a 2,3-bis(6′-methyl-2,2′-bipyridin-6-yl)pyrazine ligand | Degradation of Methylene Blue | Characterized by spectroscopic techniques and X-ray diffraction. | researchgate.net |

This table is generated based on data from the provided text.

Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. Quinoline-based ligands are valuable tectons (building blocks) in this field due to their rigid, planar structure which facilitates predictable intermolecular interactions.

The supramolecular assembly of molecules containing quinoline moieties is often driven by π–π stacking interactions between the aromatic rings. rsc.org A search of the Cambridge Structural Database revealed that this type of interaction is common in metal complexes of functionalized quinoline ligands, occurring in a significant percentage of cases and leading to the formation of dimeric or higher-order structures. rsc.org

In addition to π–π stacking, other non-covalent interactions such as hydrogen bonding and C–H⋯π interactions play a crucial role in directing the self-assembly of these molecules into higher-dimensional networks. rsc.org The this compound molecule possesses both the extended aromatic system of the quinoline and aniline rings, ideal for π–π stacking, and an amine group (-NH2) that can act as a hydrogen bond donor. This combination of features makes it an excellent candidate for constructing complex supramolecular architectures. For example, the supramolecular assembly of 2-picolylamine with tetramethylcucurbit acs.orguril has been shown to form stable inclusion complexes, driven by host-guest interactions. nih.gov This demonstrates the potential for the amine functionality in directing supramolecular assembly. The interplay of these various non-covalent forces can be harnessed to create novel materials with specific topologies and functions.

Molecular Design Principles and Future Research Directions for 4 6 Methylquinolin 2 Yl Aniline

Structure-Property Relationship Studies for Targeted Applications

The therapeutic and material properties of quinoline-aniline derivatives are intrinsically linked to their molecular structure. Understanding these structure-property relationships is paramount for the targeted design of new applications. Key structural features of 4-(6-methylquinolin-2-yl)aniline that influence its properties include the substitution pattern on both the quinoline (B57606) and aniline (B41778) rings.

The position of the methyl group at the 6-position of the quinoline ring can influence the molecule's electronic properties and steric hindrance, which in turn affects its biological activity and photophysical characteristics. For instance, in the context of anticancer agents, the substitution pattern on the quinoline ring has been shown to be crucial for activity. While specific studies on this compound are limited, research on analogous 4-anilinoquinoline derivatives has demonstrated that modifications at various positions of the quinoline and aniline rings can significantly impact their efficacy against cancer cell lines. nih.gov

Table 1: Key Structural Features and Their Potential Influence on Properties of this compound

| Structural Feature | Potential Influence on Properties |

| Quinoline Core | Provides a rigid, planar scaffold; influences aromaticity and electron transport. |

| Aniline Moiety | Acts as an electron-donating group; provides a site for further functionalization. |

| Methyl Group at C6 | Can affect steric interactions and electronic properties of the quinoline ring. |

| Nitrogen Atom in Quinoline | Influences basicity and coordination with metal ions. |

| Amino Group in Aniline | Acts as a hydrogen bond donor; influences solubility and biological interactions. |

Rational Design of Derivatives with Enhanced Photophysical or Catalytic Efficiencies

The rational design of derivatives of this compound holds significant promise for developing molecules with tailored photophysical and catalytic properties.

Photophysical Properties: Quinoline derivatives are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The photophysical properties of this compound can be fine-tuned by introducing various functional groups. For example, the introduction of electron-withdrawing or electron-donating groups on the aniline ring can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to changes in its absorption and emission wavelengths.

Catalytic Efficiencies: The nitrogen atom in the quinoline ring and the amino group of the aniline moiety can act as coordination sites for metal ions. This suggests that this compound and its derivatives can serve as ligands for the development of novel catalysts. The catalytic activity of such metal complexes would be influenced by the steric and electronic environment provided by the ligand. For instance, the methyl group at the 6-position could influence the coordination geometry and, consequently, the catalytic selectivity.

Research into quinoline-based ligands has shown their utility in various catalytic transformations. By analogy, derivatives of this compound could be designed to catalyze specific organic reactions, with the potential for high efficiency and selectivity.

Integration into Advanced Functional Materials

The unique structural and electronic properties of this compound make it a promising building block for the creation of advanced functional materials. researchgate.netwiley-vch.de

Organic Electronics: The extended π-conjugated system of the quinoline-aniline scaffold suggests its potential use in organic electronics. Derivatives of this compound could be incorporated into organic semiconductors, exhibiting charge-transporting properties suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification would be crucial for optimizing device performance.

Polymers and Dendrimers: The aniline moiety offers a convenient handle for polymerization or for the construction of dendrimers. Incorporating the this compound unit into polymer backbones or as peripheral groups in dendrimers could lead to materials with interesting photophysical, electrochemical, or sensory properties. Such materials could find applications in light-emitting devices, sensors, or as catalysts.

Metal-Organic Frameworks (MOFs): The coordinating ability of the quinoline and aniline nitrogens makes this compound a potential linker for the synthesis of metal-organic frameworks (MOFs). The resulting MOFs could exhibit porosity and catalytic activity, with potential applications in gas storage, separation, and heterogeneous catalysis. The methyl group on the quinoline ring could influence the pore size and shape of the MOF structure.

Emerging Research Areas in Quinoline-Aniline Chemistry

The field of quinoline-aniline chemistry is continuously evolving, with several emerging research areas that are relevant to the future development of this compound and its derivatives.

Green Synthesis: There is a growing emphasis on developing environmentally friendly synthetic methods for quinoline derivatives. ijpsjournal.com This includes the use of greener solvents, catalysts, and reaction conditions. ijpsjournal.com Future research will likely focus on developing more sustainable synthetic routes to this compound and its derivatives. ijpsjournal.com

Bioconjugation and Theranostics: The combination of the quinoline scaffold's biological activity with the functionalizability of the aniline group opens up possibilities for bioconjugation. Derivatives of this compound could be attached to biomolecules such as proteins or DNA for targeted drug delivery or as fluorescent probes for bio-imaging. The development of "theranostic" agents, which combine therapeutic and diagnostic functions in a single molecule, is a particularly exciting area.

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking interactions make quinoline-aniline derivatives interesting building blocks for supramolecular chemistry. The self-assembly of these molecules could lead to the formation of well-defined nanostructures with novel functions, such as gels, liquid crystals, or molecular machines.

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Use Pd(OAc)₂/XPhos for higher coupling efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates.

- Temperature Control : Lower temperatures (60–80°C) reduce side reactions.

Q. Table 1: Synthetic Route Efficiency

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Quinoline Formation | H₂SO₄ | EtOH | 100 | 65–75 |

| Coupling Reaction | Pd(OAc)₂/XPhos | DMF | 80 | 80–85 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.5 ppm). The quinoline C-2 proton appears as a singlet due to symmetry .

- FT-IR : Confirm NH₂ stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1 for C₁₆H₁₄N₂) .

- X-ray Crystallography : Resolve spatial arrangement and hydrogen-bonding interactions (if crystals are obtainable) .

Advanced: How does the methyl group at the 6-position of the quinoline ring influence electronic properties and biological activity?

Answer:

The 6-methyl group exerts steric and electronic effects:

- Steric Effects : Hinders rotation, stabilizing planar conformations critical for intercalation with DNA or enzyme binding pockets .

- Electronic Effects : Electron-donating methyl group increases quinoline ring electron density, enhancing π-π stacking with aromatic residues in targets (e.g., topoisomerases) .

Q. Table 2: Substituent Impact on Activity

| Substituent Position | LogP | IC₅₀ (μM) vs. MCF-7 Cells |

|---|---|---|

| 6-H (Unsubstituted) | 2.1 | 15.2 |

| 6-CH₃ (Methyl) | 2.8 | 8.7 |

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer: Contradictions often arise from:

- Purity Issues : Use HPLC (>95% purity) to eliminate confounding impurities .

- Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48–72 hours) .

- Structural Analogues : Compare activity of this compound with derivatives (e.g., 6-methoxy or 6-chloro) to isolate substituent effects .

Q. Methodological Example :

- Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., kinase assays) to differentiate reversible vs. irreversible binding .

Basic: What are the known biological activities of this compound?

Answer:

- Antitumor Activity : Inhibits mammary carcinoma cell lines (MCF-7, MDA-MB-468) with IC₅₀ values of 8.7–12.3 μM .

- Antimicrobial Effects : Disrupts bacterial membrane integrity (MIC: 16 µg/mL vs. S. aureus) .

- Mechanistic Models : Apoptosis induction via caspase-3 activation and mitochondrial depolarization .

Q. Table 3: Biological Activity Overview

| Cell Line/Strain | Assay | Result |

|---|---|---|

| MCF-7 (Breast Cancer) | MTT | IC₅₀ = 8.7 μM |

| S. aureus (MRSA) | Broth Microdilution | MIC = 16 µg/mL |

Advanced: How can computational modeling predict binding interactions of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The methyl group stabilizes hydrophobic interactions with Leu788 and Val702 .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .